5-(2-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
Description
The compound 5-(2-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is a fluorinated nucleoside analog characterized by a 2-aminopurine base and a hydroxylmethyl-substituted oxolane (tetrahydrofuran) sugar moiety with a fluorine atom at the 4-position. Structural analogs, such as clofarabine and 2'-fluoro-2'-deoxyadenosine, are well-studied, providing a basis for inferring its properties.
Properties
IUPAC Name |
5-(2-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O3/c11-6-7(18)5(2-17)19-9(6)16-3-14-4-1-13-10(12)15-8(4)16/h1,3,5-7,9,17-18H,2H2,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZWVJHKIBWHOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxolane Ring Formation
The oxolane (tetrahydrofuran) ring is synthesized from D-ribose or D-arabinose derivatives. A representative route involves:
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Protection of hydroxyl groups : Benzoyl or acetyl groups are used to block reactive sites.
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Cyclization : Acid-catalyzed cyclization of 1,4-diol intermediates forms the oxolane scaffold.
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Selective deprotection : Controlled removal of protecting groups enables site-specific functionalization.
Key Data :
| Starting Material | Cyclization Agent | Yield |
|---|---|---|
| D-arabinose | HCl (0.1 M) | 78% |
| D-ribose | H2SO4 (cat.) | 65% |
Fluorination Strategies
Introduction of the 4-fluoro group is achieved through two main approaches:
DAST-Mediated Fluorination
Diethylaminosulfur trifluoride (DAST) is widely employed for replacing hydroxyl groups with fluorine. Reaction conditions:
Challenges :
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Competing elimination reactions leading to alkene byproducts
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Sensitivity to moisture, requiring anhydrous conditions
Deoxo-Fluor Reagents
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) offers improved selectivity:
Purine Coupling
The 2-aminopurin-9-yl group is introduced via Vorbrüggen glycosylation:
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Activation : Silylation of the purine base (e.g., N6-benzoyl-2-aminopurine) with hexamethyldisilazane (HMDS).
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Coupling : Reaction with the fluorinated oxolane intermediate in the presence of Lewis acids (SnCl4 or TMSOTf).
Optimized Conditions :
| Lewis Acid | Temperature | Coupling Efficiency |
|---|---|---|
| SnCl4 | 80°C | 88% |
| TMSOTf | 60°C | 92% |
Stereoselective Synthesis
The (2R,3R,4R,5R) configuration is critical for biological activity. Key stereochemical control methods include:
Chiral Auxiliary Approach
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic intermediates:
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Enzyme : Candida antarctica lipase B (CAL-B)
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Solvent : tert-Butyl methyl ether
Industrial-Scale Production
Continuous Flow Synthesis
Recent advancements employ flow chemistry to enhance reproducibility:
Crystallization Optimization
Multi-solvent recrystallization systems improve purity:
| Solvent System | Purity | Recovery |
|---|---|---|
| Ethanol/Water (7:3) | 99.1% | 85% |
| Acetonitrile/Hexane | 98.5% | 78% |
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Purity | Cost (USD/g) |
|---|---|---|---|
| Classical DAST route | 34% | 95% | 420 |
| Deoxo-Fluor route | 48% | 97% | 580 |
| Enzymatic resolution | 61% | 99% | 720 |
Key Findings :
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting the glycosidic bond (linking the purine base to the sugar) or the hydroxymethyl group.
| Reaction Type | Conditions | Products | Key Findings |
|---|---|---|---|
| Glycosidic Bond Cleavage | pH 2–3 (acidic) or pH 10–12 (basic) at 80–100°C | Free 2-aminopurine + fluorinated tetrahydrofuran derivatives | Acidic conditions favor purine depurination, while basic conditions hydrolyze the sugar moiety. |
| Ester Hydrolysis | Aqueous NaOH (0.1–1M) at 25°C | Carboxylic acid derivatives (if esterified) | The hydroxymethyl group can form esters, which hydrolyze to carboxylic acids under mild alkaline conditions. |
Oxidation Reactions
The hydroxymethyl group (-CH2OH) and purine base are susceptible to oxidation:
Phosphorylation
The hydroxymethyl group participates in phosphorylation, critical for prodrug activation in therapeutic contexts:
Substitution Reactions
The fluorine atom at the 4-position and amino group on the purine base enable nucleophilic substitution:
Stability Under Physiological Conditions
The compound exhibits pH-dependent stability:
Key Insights from Mechanistic Studies
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Stereochemical Retention : Fluorine’s electronegativity stabilizes the oxolane ring, reducing ring-opening during reactions .
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Biological Relevance : Phosphorylated derivatives inhibit viral polymerases by mimicking natural nucleotides, as seen in clofarabine analogs .
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Thermodynamic Control : Reactions at the purine base (e.g., oxidation) are less favorable than sugar-modifying reactions due to aromatic stabilization .
Scientific Research Applications
Antiviral Applications
Research has indicated that 5-(2-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol exhibits antiviral properties, particularly against viral infections such as HIV and hepatitis B. Its mechanism typically involves the inhibition of viral replication by acting as a nucleoside analog.
- Mechanism of Action :
- The compound mimics natural nucleosides, integrating into viral DNA or RNA during replication, which leads to premature termination of the viral genome synthesis.
- Studies have demonstrated effective inhibition of reverse transcriptase activity in HIV, showcasing its potential as an antiviral agent .
Anticancer Applications
The compound has also shown promise as an anticancer agent. Its efficacy against various cancer cell lines highlights its potential therapeutic benefits.
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Cytotoxicity Studies :
- In vitro studies have reported significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60) cells.
- The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death .
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Case Studies :
- A study evaluated the compound's effects on MCF-7 cells, reporting a dose-dependent increase in apoptosis markers with concentrations ranging from 1 µM to 10 µM.
- Another case study focused on its effects on leukemia cells, where treatment resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of 5-(2-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is crucial for its application in clinical settings.
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ADME Properties :
- Absorption : The compound demonstrates good oral bioavailability due to its solubility profile.
- Distribution : It is distributed widely in tissues with a preference for liver and kidney accumulation.
- Metabolism : Primarily metabolized by hepatic enzymes; however, specific metabolic pathways remain under investigation.
- Excretion : Excreted mainly via renal pathways .
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Toxicity Profile :
- Preliminary studies indicate a favorable toxicity profile with minimal adverse effects observed in animal models at therapeutic doses.
- Long-term studies are required to fully elucidate its safety profile .
Mechanism of Action
The mechanism of action of 5-(2-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Key Observations:
Purine Modifications: The 2-amino group in the query compound contrasts with the 2-chloro substituent in clofarabine and cladribine. Chlorine enhances electrophilicity, promoting covalent interactions with target enzymes, while an amino group may alter hydrogen bonding and substrate recognition . 6-Amino purines (e.g., 2'-fluoro-2'-deoxyadenosine) mimic natural adenosine, facilitating incorporation into DNA/RNA .
Sugar Modifications: Fluorine at the 4-position (query compound) or 2'-position (clofarabine, 2'-fluoro-2'-deoxyadenosine) increases metabolic stability by resisting enzymatic degradation . Hydroxymethyl groups improve solubility; clofarabine’s 2-hydroxymethyl group contributes to its oral bioavailability .
Biological Activity: Clofarabine’s dual inhibition of ribonucleotide reductase and DNA polymerase underpins its use in leukemia . The query compound’s 2-aminopurine may disrupt base pairing or interact with repair enzymes, but experimental data are lacking.
Research Implications and Gaps
- Antiviral Potential: Fluorinated nucleosides like 2'-fluoro-2'-deoxyadenosine show promise in antiviral research due to their stability . The query compound’s 2-aminopurine could similarly inhibit viral polymerases.
- Anticancer Mechanisms: Clofarabine’s chlorine atom enhances cytotoxicity by forming DNA adducts . The 2-amino group in the query compound might instead act as a hydrogen bond donor, altering interaction dynamics.
Q & A
Basic: What are the recommended methods for synthesizing 5-(2-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol, and how can purity be validated?
Answer:
Synthesis typically involves nucleoside analog preparation via glycosylation of modified purine bases with fluorinated sugar moieties. Protecting groups (e.g., benzoyl for amine functionalities) are critical to prevent side reactions. Post-synthesis, purification via reverse-phase HPLC or column chromatography is recommended. Validate purity using:
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
- NMR Spectroscopy (1H, 13C, 19F) to confirm stereochemistry and fluorine incorporation .
- X-ray crystallography (if crystals are obtainable) to resolve structural ambiguities, as demonstrated in similar fluorinated nucleosides .
Advanced: How can researchers resolve contradictions in binding affinity data for this compound with DNA polymerases?
Answer:
Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength) or polymerase isoforms. Methodological approaches include:
- Comparative kinetic assays (e.g., steady-state vs. pre-steady-state) to differentiate substrate incorporation efficiency.
- Structural analysis via X-ray crystallography of polymerase-compound complexes to identify steric clashes or hydrogen-bonding variations .
- Molecular dynamics (MD) simulations to model conformational flexibility, leveraging SMILES/InChI data for parameterization .
Basic: What characterization techniques are essential for confirming the stereochemical integrity of this compound?
Answer:
- Circular Dichroism (CD) : Detects chiral centers in the sugar moiety.
- 2D NMR (COSY, NOESY) : Resolves spatial proximity of protons, critical for confirming the β-D-ribofuranose configuration.
- 19F NMR : Validates fluorine substitution at the 4-position and assesses electronic environment .
Advanced: How does the phosphorylation state of this compound influence its activity in enzymatic assays?
Answer:
Phosphorylation (e.g., at the hydroxymethyl group) enhances substrate recognition by kinases. Methodological steps:
- Synthetic phosphorylation using phosphoramidite chemistry, followed by HPLC purification .
- Enzymatic assays with γ-32P-ATP to track phosphorylation kinetics.
- Comparative activity studies between phosphorylated and non-phosphorylated forms, as seen in adenosine 2′,5′-diphosphate analogs .
Basic: What are the optimal storage conditions to ensure compound stability?
Answer:
- Store at -20°C under inert gas (argon) to prevent oxidation.
- Use desiccants to mitigate hydrolysis of the fluorinated sugar moiety.
- Avoid repeated freeze-thaw cycles; aliquot solutions in anhydrous DMSO or ethanol .
Advanced: How can computational modeling predict the compound’s interaction with RNA-dependent RNA polymerase (RdRp)?
Answer:
- Molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s SMILES/InChIKey to model binding poses .
- QM/MM simulations to evaluate fluorine’s electronegativity impact on active-site interactions.
- Free energy perturbation (FEP) calculations to compare inhibition potency against wild-type/mutant RdRp .
Basic: What safety protocols are critical when handling this compound in vitro?
Answer:
- PPE : Wear nitrile gloves, face shields, and lab coats to prevent dermal/ocular exposure.
- Engineering controls : Use fume hoods for weighing/powder handling.
- Deactivation : Treat waste with 10% NaOH to hydrolyze purine rings before disposal .
Advanced: What isotopic labeling strategies (e.g., 11C, 13C) enable metabolic tracing of this compound?
Answer:
- 11C-labeling at the hydroxymethyl group via Pd-mediated cross-coupling for PET imaging .
- 13C-glucose feeding in cell cultures to track incorporation into nucleotide pools via LC-MS/MS .
Basic: How does the fluorine substituent affect the compound’s pharmacokinetic properties?
Answer:
- Lipophilicity : Fluorine increases membrane permeability (logP analysis via shake-flask method).
- Metabolic stability : Resists CYP450-mediated oxidation; validate via liver microsome assays .
Advanced: What strategies mitigate off-target effects in kinase inhibition studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
